molecular formula C17H17BrO3 B4050870 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate

4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate

Cat. No.: B4050870
M. Wt: 349.2 g/mol
InChI Key: QIHCFUCCMFLHIS-UHFFFAOYSA-N
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Description

4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate is a useful research compound. Its molecular formula is C17H17BrO3 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.03611 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive and α₁-Adrenoceptor Antagonist Activities

Research has explored derivatives of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), which shares a similar structural motif with 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate, for their potential as α₁-adrenoceptor antagonists. These compounds exhibit significant antihypertensive activities due to their ability to block α₁-adrenoceptors. The introduction of bromo groups and other halogens to the phenyl ring has been shown to enhance these activities, suggesting the importance of halogenation in the drug design of antihypertensive agents (Xi et al., 2011).

Antifungal Activity

Derivatives of this compound have been evaluated for their antifungal properties, particularly against common and emerging yeasts and molds. The bromophenyl derivative exhibited broad-spectrum in vitro activity, highlighting its potential as a novel antifungal agent. This activity is especially significant against fluconazole-resistant yeast isolates and Aspergillus spp., underscoring its therapeutic potential in treating fungal infections (Buchta et al., 2004).

Organic Synthesis and Material Science

Electrochemical Applications

The electroreductive radical cyclization of compounds structurally related to this compound has been investigated, demonstrating the utility of such reactions in the synthesis of complex organic molecules. This research provides insights into the mechanisms of radical cyclization, facilitated by specific catalytic systems, and highlights the versatility of bromo-substituted esters in synthetic organic chemistry (Esteves et al., 2005).

High-spin Cationic States in Material Science

The synthesis and analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, related to the structural framework of this compound, reveal their potential in creating materials with high-spin cationic states. These compounds exhibit unique structural and electronic properties, making them of interest in the development of novel materials with specific magnetic or conductive characteristics (Ito et al., 2002).

Properties

IUPAC Name

(4-bromophenyl) 2-(2,3-dimethylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-11-5-4-6-16(12(11)2)20-13(3)17(19)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCFUCCMFLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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